Xanthine sodium salt
Overview
Description
Synthesis Analysis
The synthesis of xanthine derivatives, including xanthine sodium salt, involves complex chemical reactions. A notable method for synthesizing xanthine derivatives is reported by Morel et al. (2017), which describes a concise route towards xanthines through a double-amidination reaction. This process involves consecutive intermolecular C-Cl and intramolecular oxidative C-H amidination, showcasing an innovative approach to constructing the xanthine scaffold with diverse substituents, thus avoiding post-functionalization steps (Morel et al., 2017).
Molecular Structure Analysis
The molecular structure of the sodium salt of xanthine has been detailed by Mizuno, Fujiwara, and Tomita (1969), who elucidated the crystal and molecular structure of this compound. They found that the sodium salt of xanthine forms monoclinic crystals, with each Na+ cation surrounded by six water molecules. The xanthine anion participates in ten hydrogen bonds, forming a closely packed system, which is crucial for understanding its reactivity and interactions (Mizuno et al., 1969).
Chemical Reactions and Properties
The chemical reactivity of xanthine sodium salt involves its interaction with various enzymes and compounds. For example, xanthine oxidase can catalyze the reduction of purine N-oxides, highlighting the role of xanthine and its derivatives in enzymatic reactions that are fundamental in biological systems. This reactivity is also evident in the reduction of nitrates and nitrite to nitric oxide under hypoxic conditions, suggesting a vasodilatory role in ischemia (Stöhrer & Brown, 1969; Millar et al., 1998).
Physical Properties Analysis
The study of the sodium salt of xanthine reveals significant insights into its physical properties. The crystallography studies provide detailed information about its crystalline structure, which is essential for understanding its solubility, stability, and interaction with biological molecules. These physical properties are closely linked to its molecular structure and play a crucial role in its biological functions and applications.
Chemical Properties Analysis
Xanthine sodium salt's chemical properties, such as its reactivity with oxidases and its role in the formation of reactive oxygen species, are of particular interest. The enzyme xanthine oxidase, for example, is known to use xanthine as a substrate, leading to the production of uric acid and reactive oxygen species. This biochemical pathway is significant in understanding conditions like gout and the enzymatic mechanisms behind oxidative stress (Harrison, 2002; Kelley et al., 2010).
Scientific Research Applications
Structural Analysis :
- The sodium salt of xanthine has been structurally analyzed, revealing a monoclinic crystal structure with deprotonation at the imino N(3)H position of the xanthine molecule. Each sodium cation is surrounded by six water molecules, forming a closely packed system (Mizuno, Fujiwara, & Tomita, 1969).
Renal and Cardiovascular Research :
- Studies on salt-induced experimental hypertension have shown an increase in kidney xanthine oxidoreductase activity, suggesting a link between sodium intake, renal function, and hypertension (Laakso et al., 1998).
Biosensor Development :
- Xanthine sodium salt has applications in developing biosensors for detecting adenosine-3-phosphate degradation products, which are crucial in evaluating meat freshness. One such sensor uses a chitosan-polypyrrole-gold nanoparticles hybrid platform for enhanced electron transfer (Dervisevic et al., 2017).
Analytical Chemistry :
- The substance has been utilized in creating assays to screen for xanthine oxidase inhibitors and superoxide anion scavengers, indicating its utility in the analysis of substances related to gout and oxidative stress-related diseases (Liu et al., 2012).
Pharmaceutical Analysis :
- Xanthine derivatives, including xanthine sodium salt, have been studied for their electrophoretic behavior, contributing to the understanding and development of pharmaceutical preparations (Blanco & Valverde, 2002).
Medical Diagnostics and Food Quality Control :
- Techniques have been developed for the simultaneous detection of uric acid, xanthine, and hypoxanthine based on functionalized nitrogen-doped graphene, with potential applications in medical diagnostics and food quality control (Ai et al., 2015).
- Nonenzymatic sensors based on carbon nanofibers have been proposed for determining xanthine in clinical analysis and food quality control, signifying its role in monitoring the freshness of fish and other foods (Tang et al., 2011).
Therapeutic Research :
- Xanthine oxidase inhibitors, which may include derivatives of xanthine sodium salt, have been studied for their therapeutic effects in conditions like gout, ischemic injuries, inflammatory diseases, and chronic heart failure (Pacher, Nivorozhkin, & Szabó, 2006).
Safety And Hazards
Future Directions
Xanthine and its derivatives have shown diverse physiological and pharmacological activities, making it a potential scaffold in drug development . Future research directions include developing uricase-disabled model mice that can survive with increased urate levels and remain healthy and fertile . Community-wide efforts are needed to reach consensus about the definition of hyperuricaemia in mice, to develop protocols for generating suitable models of hyperuricaemia and to adhere to a standard protocol for urate measurements .
properties
IUPAC Name |
sodium;3H-purin-7-ide-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2.Na/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDXLLDCXWUUKY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C([N-]1)C(=O)NC(=O)N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthine sodium salt | |
CAS RN |
1196-43-6, 68738-87-4 | |
Record name | Xanthine, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine-2,6-dione, 3,9-dihydro-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,7-dihydro-1H-purine-2,6-dione, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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